N-(2-bromophenyl)-4-ethylbenzenesulfonamide
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Overview
Description
N-(2-bromophenyl)-4-ethylbenzene-1-sulfonamide is an organic compound that features a brominated phenyl group attached to a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-4-ethylbenzene-1-sulfonamide typically involves the reaction of 2-bromoaniline with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-4-ethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The sulfonamide group can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions, forming new carbon-carbon bonds
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and palladium catalysts.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and catalytic hydrogenation are used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly employed
Major Products
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the sulfonamide group.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules
Scientific Research Applications
N-(2-bromophenyl)-4-ethylbenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays and studies involving enzyme inhibition and protein interactions
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-4-ethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The compound can also participate in various biochemical pathways, affecting cellular processes and signaling .
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromophenyl)acetamide
- N-(2-bromophenyl)guanidine
- N-(2-bromophenyl)-2-chloronicotinamide
Uniqueness
N-(2-bromophenyl)-4-ethylbenzene-1-sulfonamide is unique due to its specific structural features, including the presence of both a brominated phenyl group and a sulfonamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Properties
Molecular Formula |
C14H14BrNO2S |
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Molecular Weight |
340.24 g/mol |
IUPAC Name |
N-(2-bromophenyl)-4-ethylbenzenesulfonamide |
InChI |
InChI=1S/C14H14BrNO2S/c1-2-11-7-9-12(10-8-11)19(17,18)16-14-6-4-3-5-13(14)15/h3-10,16H,2H2,1H3 |
InChI Key |
ZWNNZGLKSXLCNG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Br |
Origin of Product |
United States |
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